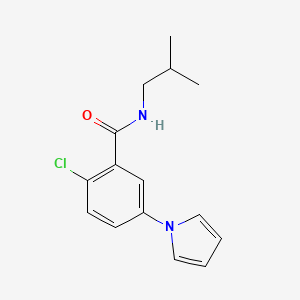![molecular formula C19H23N3O2 B11002187 4-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B11002187.png)
4-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrole ring, a cyclohexyl group, and a benzamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrrole and cyclohexyl intermediates. These intermediates are then coupled through an acetylation reaction to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- Other benzamide derivatives with similar structural features
Uniqueness
4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE stands out due to its unique combination of a pyrrole ring, a cyclohexyl group, and a benzamide moiety
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[[2-(1-pyrrol-1-ylcyclohexyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H23N3O2/c20-18(24)15-6-8-16(9-7-15)21-17(23)14-19(10-2-1-3-11-19)22-12-4-5-13-22/h4-9,12-13H,1-3,10-11,14H2,(H2,20,24)(H,21,23) |
InChI Key |
UPLAHPKBEPWXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)C(=O)N)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11002106.png)

![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11002111.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide](/img/structure/B11002113.png)
![1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11002116.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B11002132.png)

![N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11002146.png)
![2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002150.png)
![N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11002157.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide](/img/structure/B11002168.png)
![N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002176.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
